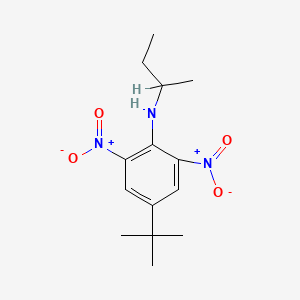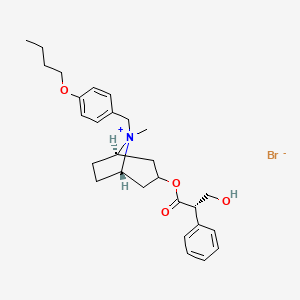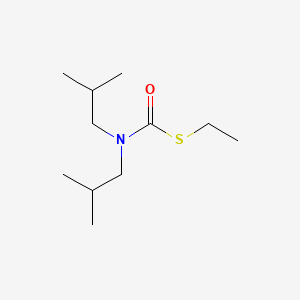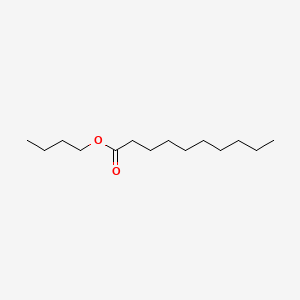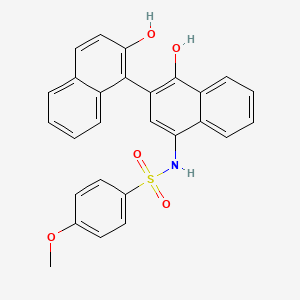
C188-9
概要
説明
TTI-101, also known as C188-9, is an orally bioavailable, small-molecule inhibitor of signal transducer and activator of transcription 3 (STAT3). STAT3 is a transcription factor that plays a crucial role in various biological processes, including cell growth, survival, and immune response. The upregulation and activation of STAT3 are associated with many diseases, including cancer, inflammation, and fibrosis .
科学的研究の応用
TTI-101 has a wide range of scientific research applications, including:
Cancer Research: TTI-101 has shown efficacy in inhibiting tumor growth in various cancer models, including hepatocellular carcinoma and other solid tumors
Inflammation and Fibrosis: TTI-101 is used to study the role of STAT3 in inflammatory and fibrotic diseases, providing insights into potential therapeutic interventions
Neuropathic Pain: TTI-101 has demonstrated the ability to reverse mechanical allodynia in mouse models of neuropathic pain, making it a valuable tool for pain research.
作用機序
TTI-101 exerts its effects by inhibiting the activity of STAT3. It binds to the receptor pY705 peptide binding site within the Src homology 2 (SH2) domain of STAT3, blocking its recruitment and activation. This inhibition prevents the phosphorylation of STAT3 by Janus kinase (JAK), leading to the downregulation of STAT3-mediated gene expression. As a result, TTI-101 disrupts the signaling pathways involved in cell growth, survival, and immune response .
生化学分析
Biochemical Properties
C188-9 is known to interact with the STAT3 protein, a transcriptional factor involved in many cancer hallmark features . It inhibits the phosphorylation of STAT3, thereby blocking its activation . This interaction with STAT3 is crucial for its role in biochemical reactions .
Cellular Effects
This compound has been shown to have significant effects on various types of cells, particularly cancer cells . It can improve the antitumor effects of other drugs, such as low-dose 5-Aza-2′-Deoxycytidine (DAC), in both in vivo and in vitro settings . It influences cell function by impacting cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the STAT3 protein, inhibiting its phosphorylation and thus its activation . This inhibition of STAT3 disrupts the downstream signaling pathways that are crucial for the progression of cancer . It also enhances the demethylation efficacy of DAC, a process regulated by DNA methyltransferase 1 (DNMT1) .
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of this compound are limited, it has been shown to exert durable antitumor effects over time when used in conjunction with low-dose DAC
Dosage Effects in Animal Models
The effects of this compound have been studied in animal models, particularly in the context of cancer treatment
Metabolic Pathways
Its primary known action is the inhibition of the STAT3 protein, which plays a role in various cellular processes
Transport and Distribution
Given its molecular action on the STAT3 protein, it is likely that it is transported to areas of the cell where STAT3 is located
Subcellular Localization
As it interacts with the STAT3 protein, it is likely localized to areas of the cell where STAT3 is present
準備方法
Synthetic Routes and Reaction Conditions
TTI-101 is synthesized through a series of chemical reactions that involve the formation of a core structure followed by functional group modifications. The synthetic route typically includes the following steps:
- Formation of the core structure through a condensation reaction.
- Introduction of functional groups via substitution reactions.
- Purification and isolation of the final product using chromatographic techniques.
Industrial Production Methods
Industrial production of TTI-101 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
- Batch or continuous flow reactors for the condensation and substitution reactions.
- Use of high-purity reagents and solvents to minimize impurities.
- Advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels .
化学反応の分析
Types of Reactions
TTI-101 undergoes various chemical reactions, including:
Oxidation: TTI-101 can be oxidized to form its corresponding oxidized derivatives.
Reduction: Reduction reactions can convert TTI-101 to its reduced forms.
Substitution: Functional group substitutions can modify the chemical structure of TTI-101.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are employed under controlled conditions to achieve specific substitutions.
Major Products Formed
The major products formed from these reactions include oxidized and reduced derivatives of TTI-101, as well as substituted analogs with different functional groups .
類似化合物との比較
Similar Compounds
C188-9: Another name for TTI-101, used interchangeably in scientific literature.
Other STAT3 Inhibitors: Various other small-molecule inhibitors targeting STAT3, such as Stattic and S3I-201, have been developed for research purposes.
Uniqueness of TTI-101
TTI-101 is unique due to its high potency, oral bioavailability, and excellent pharmacokinetic profile. It has demonstrated efficacy in preclinical and clinical studies with minimal toxicity, making it a promising candidate for therapeutic development .
特性
IUPAC Name |
N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)naphthalen-1-yl]-4-methoxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21NO5S/c1-33-18-11-13-19(14-12-18)34(31,32)28-24-16-23(27(30)22-9-5-4-8-21(22)24)26-20-7-3-2-6-17(20)10-15-25(26)29/h2-16,28-30H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCJDYWGYVPBDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)C4=C(C=CC5=CC=CC=C54)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
432001-19-9 | |
| Record name | C-188-9 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0432001199 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonamide, N-(1',2-dihydroxy[1,2'-binaphthalen]-4'-yl)-4-methoxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TTI-101 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KZ3DLD11RQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




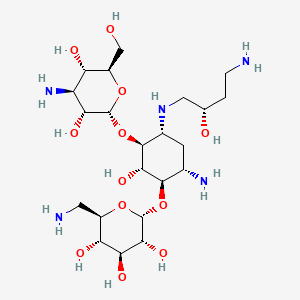
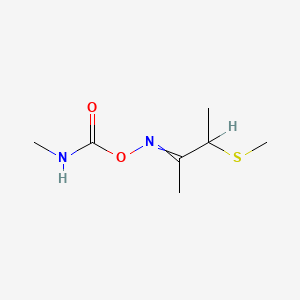


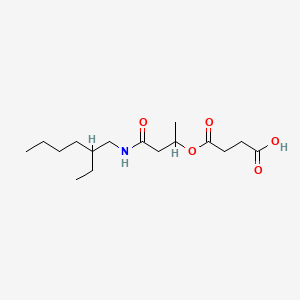


![alpha-[1-(tert-Butylamino)ethyl]-2,5-dimethoxybenzyl alcohol hydrochloride](/img/structure/B1668112.png)
